Formaldehyde diisopropyl acetal
Overview
Description
Propane, 2,2’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.2007 g/mol . It is also known by other names such as methane, diisopropoxy-, diisopropoxymethane, diisopropyl formal, formaldehyde diisopropyl acetal, and isopropylal . This compound is a colorless, odorless, non-flammable, and low-toxicity gas.
Biochemical Analysis
Biochemical Properties
It is known that formaldehyde, a related compound, plays a significant role in various biochemical reactions . It is involved in the formation of methylene bridges in proteins and nucleic acids, which are crucial for their structure and function .
Cellular Effects
The cellular effects of Formaldehyde diisopropyl acetal are not well-studied. Formaldehyde, a related compound, has been shown to cause various cellular effects. For instance, it can cause irritation and damage to cells, leading to various health problems .
Molecular Mechanism
The formation of acetals, which includes compounds like this compound, involves a series of steps including protonation of the carbonyl group, nucleophilic attack by the alcohol, and deprotonation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Formaldehyde, a related compound, has been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Studies on formaldehyde, a related compound, have shown that it can cause various health effects at different dosages .
Metabolic Pathways
This compound’s involvement in metabolic pathways is not well-documented. Formaldehyde, a related compound, is known to be involved in various metabolic pathways. It is produced from many different metabolic pathways but goes away through a narrow degradation lane in human cells .
Transport and Distribution
There is currently no available data on the transport and distribution of this compound within cells and tissues. Understanding its distribution and dynamics in the atmosphere significantly protects human and ecosystem health .
Subcellular Localization
Studies on formaldehyde, a related compound, have shown that it can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of formaldehyde with isopropanol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the acetal linkage .
Industrial Production Methods
In industrial settings, the production of propane, 2,2’-[methylenebis(oxy)]bis- involves the continuous reaction of formaldehyde and isopropanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Propane, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetal linkage can be cleaved under acidic or basic conditions to form formaldehyde and isopropanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic conditions are employed to cleave the acetal linkage.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Formaldehyde and isopropanol.
Scientific Research Applications
Propane, 2,2’-[methylenebis(oxy)]bis- has a variety of applications in scientific research:
Dental Composites: It is used in the formulation of dental composites to improve properties such as polymerization shrinkage and water sorption.
Corrosion Inhibition: Derivatives of this compound are studied for their potential to inhibit corrosion in steel surfaces.
Bioremediation: It is used in the bioremediation of environmental pollutants such as bisphenol A.
Mechanism of Action
The mechanism of action of propane, 2,2’-[methylenebis(oxy)]bis- involves its ability to form stable acetal linkages. This stability makes it useful in various applications, such as dental composites and corrosion inhibition. The molecular targets and pathways involved include the interaction with polymer matrices in dental composites and the inhibition of corrosion processes on metal surfaces.
Comparison with Similar Compounds
Similar Compounds
Propane, 2,2’-ethylidenebis(oxy)bis-: Similar in structure but with an ethylidene group instead of a methylene group.
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-: Contains hexafluoro groups, making it more chemically resistant.
Uniqueness
Propane, 2,2’-[methylenebis(oxy)]bis- is unique due to its stability and versatility in forming acetal linkages. This makes it particularly useful in applications requiring stable and inert compounds, such as dental composites and corrosion inhibitors.
Properties
IUPAC Name |
2-(propan-2-yloxymethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVXRIFJZNMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880717 | |
Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-89-0 | |
Record name | 2,2′-[Methylenebis(oxy)]bis[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 2,2'-[methylenebis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.